N-[4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[4-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLPHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[4-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLPHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the hexahydropyrrolo[1,2-a]pyrazine ring, the isoxazolo[5,4-b]pyridine core, and the final coupling of these fragments. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to produce large quantities of the compound for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLPHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction can produce simpler forms of the compound with fewer functional groups .
Scientific Research Applications
N~4~-[4-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLPHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structure and bioactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[4-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLPHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
{4-[(4-ethylphenoxy)methyl]phenyl} (hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone: Shares a similar hexahydropyrrolo[1,2-a]pyrazine core but differs in the substituents and overall structure.
Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one: Another compound with a similar core structure but different functional groups and applications.
Uniqueness
N~4~-[4-HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YLPHENYL]-6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of multiple functional groups and complex structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H29N5O3 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N-[4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]-6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C28H29N5O3/c1-18-26-24(16-25(30-28(26)36-31-18)19-5-11-23(35-2)12-6-19)27(34)29-20-7-9-21(10-8-20)33-15-14-32-13-3-4-22(32)17-33/h5-12,16,22H,3-4,13-15,17H2,1-2H3,(H,29,34) |
InChI Key |
ZKRVJLLJHSEEJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)N5CCN6CCCC6C5 |
Origin of Product |
United States |
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